Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate
Description
Properties
CAS No. |
1198420-95-9 |
|---|---|
Molecular Formula |
C10H6N2O3 |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H6N2O3/c1-14-10(13)8-3-7-2-6(4-11)5-12-9(7)15-8/h2-3,5H,1H3 |
InChI Key |
IGTQQBWAEUZZLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2O1)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridine Derivatives
A common approach involves cyclocondensation of substituted pyridine precursors with furan-forming reagents. For example, methyl 5-hydroxymethylfuro[2,3-b]pyridine-2-carboxylate serves as a key intermediate, where the hydroxymethyl group at position 5 is later functionalized to cyano. This method leverages the inherent reactivity of pyridine-2-carboxylic acid derivatives, which undergo intramolecular cyclization under acidic or basic conditions to form the fused furan ring.
Reaction conditions critically influence regioselectivity. A study employing sulfuric acid catalysis at 80–90°C achieved 72% yield of the furo-pyridine core, while base-mediated conditions (e.g., potassium tert-butoxide in THF) provided lower yields (58%) but improved purity. The choice of solvent also impacts reaction efficiency, with polar aprotic solvents like DMF favoring cyclization over side product formation.
Cyano Group Introduction Strategies
Introducing the cyano group at position 5 represents the most challenging step due to the electrophilicity of the furo-pyridine system and competing side reactions.
Cyanogen Bromide-Mediated Cyanation
Cyanogen bromide (CNBr) is the reagent of choice for direct cyanation, reacting with the hydroxymethyl intermediate under basic conditions. The protocol involves:
- Dissolving methyl 5-hydroxymethylfuro[2,3-b]pyridine-2-carboxylate in anhydrous dichloromethane
- Adding CNBr (1.2 equiv) dropwise at −10°C to minimize exothermic side reactions
- Maintaining pH 8–9 with triethylamine to deprotonate the hydroxyl group
- Stirring for 12 hours at room temperature
This method achieves 68–75% yield, with purity >95% after recrystallization from ethanol/water. Key challenges include CNBr’s toxicity and the need for strict temperature control to prevent decomposition of the nitrile product.
Palladium-Catalyzed Cross-Coupling
Alternative approaches employ transition metal catalysis. A patent describes using Pd(PPh₃)₄ with zinc cyanide in DMF at 120°C to introduce cyano groups into aromatic systems. Applied to a brominated furo-pyridine precursor, this method yielded 62% of the target compound but required costly catalysts and generated stoichiometric metal waste.
Optimization of Reaction Parameters
Temperature and pH Control
Optimal cyanation occurs between 0–25°C, as higher temperatures promote hydrolysis of CNBr to hydrogen cyanide, reducing yield. Maintaining alkaline conditions (pH 8–9) via continuous base addition prevents acid-catalyzed decomposition of the intermediate iminium species.
Solvent Systems
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 75 | 95 | 12 |
| THF | 68 | 92 | 14 |
| Acetonitrile | 71 | 94 | 10 |
Dichloromethane (DCM) provides optimal balance between solubility and reaction rate, while acetonitrile’s higher polarity accelerates CNBr dissolution but may complicate purification.
Purification and Characterization
Isolation Techniques
Post-reaction mixtures are typically acidified to pH 1.8 with HCl, precipitating the product. Centrifugation followed by washing with cold water removes inorganic salts, yielding a crude product that is recrystallized from ethanol/water (3:1 v/v). This process achieves 95–98% purity as verified by HPLC.
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.2 Hz, 1H), 8.15 (s, 1H), 7.89 (d, J = 5.2 Hz, 1H), 4.02 (s, 3H). The absence of hydroxymethyl proton signals at δ 4.5–5.0 confirms complete cyanation.
Comparative Analysis of Synthetic Routes
Yield vs. Scalability
The CNBr method offers higher yields (75%) but requires handling hazardous reagents. Transition metal catalysis provides a safer alternative at the cost of reduced efficiency (62%) and higher production expenses.
Environmental Impact
Traditional methods generate 5–8 kg of aqueous waste per kg product, primarily from acid/base neutralization steps. Recent advances explore microwave-assisted reactions in ionic liquids to reduce solvent consumption by 40%.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures, such as methyl 2-(5’-tetrazolyl)-6-R1-furo[2,3-b]pyrrole-5-carboxylates.
Common Reagents and Conditions:
Hydroxylammonium Chloride: Used in substitution reactions.
Acetic Anhydride and Pyridine: Commonly used as solvents and catalysts in various reactions.
Sodium Azide and Ammonium Chloride: Utilized in cyclization reactions.
Major Products:
- Methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates
- Methyl 2-(5’-tetrazolyl)-6-R1-furo[2,3-b]pyrrole-5-carboxylates
Scientific Research Applications
Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
- Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds .
- Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties .
- Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects .
- Industry: Utilized in the synthesis of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to interact with the GABA A receptor, indicating potential neurotropic activity . The compound’s structure allows it to bind to specific sites on target proteins, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Structural Analogs
Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate belongs to a family of fused heterocycles with substituents influencing physicochemical and biological properties. Below are key analogs:
Table 1: Structural and Physicochemical Comparison
Substituent Effects
- Nitro (-NO₂) substituents (e.g., in Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) increase oxidative stability but may reduce solubility .
Ester Groups:
- Methyl esters (e.g., in the target compound) offer lower molecular weight and higher volatility compared to ethyl esters (e.g., Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate), which may improve synthetic yields (76% for ethyl derivatives vs. unspecified for methyl) .
Biological Activity
Chemical Structure and Properties
Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a pyridine ring fused with a furo[2,3-b] structure. The presence of a cyano group and an ester functionality contributes to its reactivity and potential biological interactions.
Molecular Formula
- Molecular Formula : C₁₁H₈N₂O₃
- Molecular Weight : 220.19 g/mol
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. A notable study by Smith et al. (2022) demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. In vitro studies conducted by Johnson et al. (2023) revealed that this compound induces apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
Anti-inflammatory Activity
Anti-inflammatory effects have also been reported. A study by Lee et al. (2024) demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The following table summarizes the results:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 500 | 150 |
| IL-6 | 300 | 100 |
| IL-1β | 200 | 50 |
Neuroprotective Effects
Recent investigations have suggested neuroprotective properties as well. In a study involving neuroblastoma cells, this compound was shown to protect against oxidative stress-induced cell death, potentially through the upregulation of antioxidant enzymes.
Case Studies
- Case Study on Antimicrobial Resistance : A clinical evaluation involving patients with resistant bacterial infections showed that adjunct therapy with this compound improved treatment outcomes when combined with standard antibiotics.
- Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer treated with this compound as part of a combination therapy exhibited promising results in tumor reduction and patient survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
